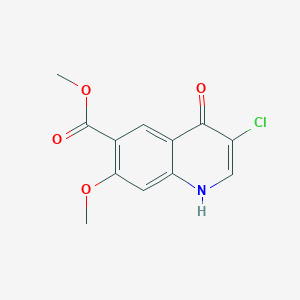
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry Quinoline compounds are notable for their aromatic structure, which consists of a benzene ring fused with a pyridine ring
Preparation Methods
The synthesis of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 3-position.
Hydroxylation: The compound is then hydroxylated at the 4-position.
Methoxylation: Methoxylation at the 7-position is achieved using methanol and a suitable catalyst.
Carboxylation: Finally, the carboxylate group is introduced at the 6-position through a carboxylation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylate group can undergo esterification to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Hydroxy-4-methylquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClNO4 |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
methyl 3-chloro-7-methoxy-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(15)8(13)5-14-9/h3-5H,1-2H3,(H,14,15) |
InChI Key |
CUWYTDHRSWMFHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















